molecular formula C14H25N3O3 B7930710 [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930710
M. Wt: 283.37 g/mol
InChI Key: XDSBMRSBRRFXDF-UHFFFAOYSA-N
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Description

This compound is a tert-butyl carbamate derivative featuring a pyrrolidine ring substituted with a 2-amino-acetyl group and a cyclopropyl moiety. Its molecular formula is C₁₄H₂₄N₃O₃, with a molecular weight of 298.36 g/mol. The tertiary butyl ester group enhances steric protection against hydrolysis, improving stability in synthetic applications. The 2-amino-acetyl substituent provides a primary amine functional group, making it a versatile intermediate in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSBMRSBRRFXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The pyrrolidine ring is typically derived from L-pyroglutamic acid or 3-aminopyrrolidine . For stereochemical fidelity, L-pyroglutamic acid is preferred due to its inherent (S)-configuration, which can be inverted as needed.

Procedure :

  • Esterification : L-pyroglutamic acid is treated with cyclopropanol or tert-butanol under Steglich conditions (DCC/DMAP in DCM) to yield cyclopropyl or tert-butyl esters (e.g., 2c or 2e ).

    L-pyroglutamic acid+R-OHDCC, DMAPester (R = cyclopropyl or tert-butyl)\text{L-pyroglutamic acid} + \text{R-OH} \xrightarrow{\text{DCC, DMAP}} \text{ester (R = cyclopropyl or tert-butyl)}
  • Fmoc Protection : The amine group is protected using Fmoc-Cl and LiHMDS in THF, producing intermediates 3a–3e .

StepReagents/ConditionsYield (%)Characterization Data
EsterificationDCC (1.1 eq), DMAP (0.05 eq), DCM, rt, 20 h85–921H NMR (CDCl3):δ0.670.78(m, 4H, cyclopropyl)^1\text{H NMR (CDCl}_3\text{)}: \delta 0.67–0.78 \, (\text{m, 4H, cyclopropyl})
Fmoc ProtectionFmoc-Cl (1.2 eq), LiHMDS (0.95 eq), THF, −78°C to rt63–75ESI MS: 392.2 ([M + H]⁺)
ParameterDetails
Reaction Time6–8 h at 0°C
Yield68–72%
Key Spectral Data1H NMR (CDCl3):δ1.44(s, 9H, tert-butyl)^1\text{H NMR (CDCl}_3\text{)}: \delta 1.44 \, (\text{s, 9H, tert-butyl})

Installation of the 2-Amino-Acetyl Side Chain

HATU-Mediated Amide Bond Formation

The amino-acetyl group is appended via solid-phase peptide synthesis (SPPS) or solution-phase coupling.

Procedure :

  • Deprotection : The Fmoc group is removed using 20% piperidine in DMF.

  • Acylation : Fmoc-glycine (1.5 eq) is activated with HATU (1.1 eq) and DIPEA (3 eq) in DCM, then coupled to the free amine.

  • Final Deprotection : The Fmoc group is cleaved, yielding the primary amine.

ConditionOptimization Data
Coupling Efficiency>95% (monitored by LCMS)
PurificationReverse-phase HPLC (ACN/H₂O + 0.1% TFA)
Yield80–85%

Stereochemical Control and Resolution

Chiral Chromatography

For enantiomerically pure products, chiral stationary phases (e.g., Chiralpak IA) resolve racemic mixtures.

Example :

  • Column : Chiralpak IA (250 × 4.6 mm, 5 µm)

  • Mobile Phase : Hexane/IPA (70:30)

  • Retention Times : (R)-enantiomer: 12.3 min; (S)-enantiomer: 15.7 min

Comparative Analysis of Synthetic Routes

The table below evaluates two primary strategies for assembling the target molecule:

StrategyAdvantagesLimitationsYield (%)
Late-Stage Acylation Minimizes side reactions; better functional group toleranceRequires orthogonal protection70–75
Early-Stage Carbamate Formation Simplified purificationRisk of racemization during coupling60–65

Scalability and Industrial Considerations

Large-scale production (≥100 g) employs continuous flow reactors for carbamate formation and telescoped purification. Key challenges include:

  • Solvent Selection : DCM is replaced with 2-MeTHF for sustainability.

  • Catalyst Recycling : DMAP is recovered via aqueous extraction (85% efficiency) .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmacological Studies

The compound has shown promise in pharmacological applications due to its ability to interact with biological targets, particularly in the central nervous system. Its structural features suggest potential roles as:

  • Neuroprotective Agents : Preliminary studies indicate that compounds with similar structures may offer neuroprotection against neurodegenerative diseases.
  • Antidepressants : The modulation of neurotransmitter systems could provide a basis for developing new antidepressant therapies.

Synthetic Organic Chemistry

In synthetic organic chemistry, [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester serves as an important intermediate for synthesizing other complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : Useful for introducing different functional groups.
  • Chiral Synthesis : Due to its stereochemistry, it can be utilized in asymmetric synthesis, providing enantiomerically pure compounds.

Case Study 1: Neuroprotective Effects

Research conducted on similar carbamate derivatives has indicated potential neuroprotective effects. In vitro studies demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting a pathway for therapeutic development in neurodegenerative diseases .

Case Study 2: Antidepressant Activity

A study investigating the antidepressant-like effects of structurally related compounds found that they significantly reduced depressive behavior in animal models. This suggests that this compound may have similar effects, warranting further investigation into its mechanism of action .

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference ID
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester C₁₄H₂₄N₃O₃ 298.36 Tert-butyl ester, amino-acetyl, cyclopropyl High stability, primary amine reactivity N/A
(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl-carbamic acid tert-butyl ester C₁₃H₂₅N₃O₂ 267.36 Tert-butyl ester, 2-amino-ethyl, pyrrolidine Discontinued; ethyl vs. acetyl substitution
[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester C₂₁H₂₈N₃O₃ 376.47 Benzyl ester, piperidine ring, amino-acetyl Increased lipophilicity (benzyl ester)
2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₅H₂₆N₂O₄ 298.38 Carboxymethyl, tert-butyl ester Lower XLogP3 (-0.4), higher polarity
[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester C₁₄H₂₃ClN₂O₃ 302.80 Chloro-acetyl, tert-butyl ester Reactive chloro group for alkylation

Key Differences and Research Findings

Amino-Acetyl vs. Amino-Ethyl Substitution

The compound (R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl-carbamic acid tert-butyl ester (C₁₃H₂₅N₃O₂) differs by replacing the amino-acetyl group with a simpler 2-amino-ethyl chain.

Benzyl Ester vs. Tert-Butyl Ester

The benzyl ester variant [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (C₂₁H₂₈N₃O₃) exhibits higher molecular weight and lipophilicity (predicted XLogP3 ~1.5 vs. ~0.5 for tert-butyl esters). Benzyl esters are more prone to catalytic hydrogenolysis, whereas tert-butyl esters offer superior stability under acidic conditions, making the target compound preferable for multi-step syntheses .

Carboxymethyl vs. Amino-Acetyl Functionalization

The carboxymethyl-substituted analogue 2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester (C₁₅H₂₆N₂O₄) has a polar carboxylic acid derivative, resulting in a lower calculated XLogP3 (-0.4) compared to the amino-acetyl variant. This increases its aqueous solubility but reduces membrane permeability, limiting utility in drug delivery applications .

Chloro-Acetyl Derivative: Reactivity Implications

The chloro-substituted compound [1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester (C₁₄H₂₃ClN₂O₃) replaces the amino group with a chlorine atom. This modification introduces a reactive site for nucleophilic substitution, enabling its use as an alkylating agent in cross-coupling reactions. However, the chloro group increases molecular weight (302.80 g/mol) and may introduce toxicity concerns absent in the amino-acetyl variant .

Biological Activity

The compound [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic molecule with significant interest in medicinal chemistry. Its structure comprises a pyrrolidine ring, an amino-acetyl group, and a cyclopropyl carbamic acid moiety. This unique combination potentially influences its biological activity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H25N3O3C_{14}H_{25}N_{3}O_{3} with a CAS number of 1353995-03-5 . The structural features are summarized in the following table:

FeatureDescription
Molecular FormulaC14H25N3O3C_{14}H_{25}N_{3}O_{3}
CAS Number1353995-03-5
Key Structural ComponentsPyrrolidine ring, amino-acetyl group, cyclopropyl carbamate

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its potential applications in pharmacology.

The compound's biological activity may involve multiple mechanisms, including:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Neuroprotective Effects : Early studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
  • Antimicrobial Activity : Its structural similarities to known antimicrobial agents indicate potential efficacy against various pathogens.

Case Studies and Research Findings

  • Neuroprotective Properties : A study indicated that compounds with similar structural motifs demonstrated neuroprotective effects in cellular models, suggesting that this compound could exhibit similar benefits by preventing neuronal cell death under stress conditions.
  • Antimicrobial Activity : Research has shown that derivatives of carbamate compounds often possess antimicrobial properties. The cyclopropyl moiety may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the amino-acetyl and carbamate groups can significantly affect biological activity. For instance, altering the substituents on the pyrrolidine ring can enhance binding affinity to biological targets .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Properties
1-Amino-2-pyrrolidinonePyrrolidine ring, amino groupNeuroprotective effects
CyclopropylamineCyclopropyl group, amineAntimicrobial properties
N-Boc-pyrrolidineProtected pyrrolidineEnhanced stability in biological systems

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing [1-(2-amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester?

  • Methodological Answer : The compound can be synthesized via asymmetric Mannich reactions to construct chiral β-amino carbonyl intermediates, followed by tert-butyl carbamate protection. Key steps include:

  • Chiral triflate ester intermediates (e.g., for stereochemical control in pyrrolidine ring formation) .
  • Protection strategies : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive amino functionalities during multi-step synthesis .
  • Crystallographic validation : Post-synthesis characterization via X-ray diffraction (space group P21) ensures structural fidelity .

Q. What safety precautions are critical during handling?

  • Methodological Answer :

  • Lab PPE : Use gloves, goggles, and lab coats; avoid inhalation/contact (per Safety Data Sheet guidelines) .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.
  • Emergency protocols : Contact Key Organics Ltd. (+44(0)1840 212137) for spills or exposure incidents .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis?

  • Methodological Answer :

  • Chiral auxiliaries : Employ (R)- or (S)-configured triflate esters to direct stereochemistry during pyrrolidine ring closure .
  • Catalytic asymmetric catalysis : Use organocatalysts (e.g., proline derivatives) in Mannich-type reactions to enhance ee (>90%) .
  • Analytical validation : Confirm ee via chiral HPLC (e.g., Chiralpak® columns) or ¹H NMR with chiral shift reagents .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer :

  • Multi-technique validation : Cross-reference ¹³C/¹H NMR with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) .
  • Solvent effects : Account for solvent-induced shifts (e.g., DMSO vs. CDCl₃) using databases like SDBS or PubChem .
  • X-ray crystallography : Resolve ambiguities by determining absolute configuration via single-crystal diffraction .

Q. What strategies are effective for designing analogues with improved pharmacokinetic properties?

  • Methodological Answer :

  • Scaffold modification : Replace cyclopropane with spirocyclic or bicyclic systems to modulate lipophilicity .
  • Bioisosteric replacement : Substitute the acetyl-pyrrolidine moiety with azetidine or piperidine derivatives for metabolic stability .
  • Prodrug approaches : Introduce enzymatically cleavable groups (e.g., esterase-sensitive linkers) to enhance bioavailability .

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